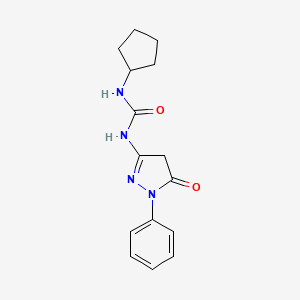

N-Cyclopentyl-N'-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea

Description

N-Cyclopentyl-N'-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea is a urea derivative featuring a cyclopentyl group attached to one nitrogen atom and a 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl moiety on the other. Urea derivatives are widely studied for their pesticidal, pharmaceutical, and agrochemical applications due to their ability to act as hydrogen-bond donors/acceptors and their structural versatility .

Properties

CAS No. |

918907-30-9 |

|---|---|

Molecular Formula |

C15H18N4O2 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

1-cyclopentyl-3-(5-oxo-1-phenyl-4H-pyrazol-3-yl)urea |

InChI |

InChI=1S/C15H18N4O2/c20-14-10-13(17-15(21)16-11-6-4-5-7-11)18-19(14)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H2,16,17,18,21) |

InChI Key |

OPRCQQGUKWWKJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of N-cyclopentyl-N'-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea, based on evidence from heterocyclic chemistry and pesticidal urea derivatives:

Key Differences and Trends

Substituent Effects on Bioactivity :

- The 5-oxo-dihydropyrazole moiety in the target compound introduces a rigid, planar structure with a ketone group, which may enhance binding to enzymatic targets compared to simpler urea derivatives like pencycuron. However, pencycuron’s 4-chlorophenyl group improves its fungicidal potency by increasing lipophilicity and membrane penetration .

- Carboxamide derivatives (e.g., 3a–3p) exhibit broader antifungal activity due to their dual pyrazole rings and electron-withdrawing substituents (Cl, CN), which are absent in the target urea compound .

Synthetic Accessibility :

- The target urea derivative likely requires a multi-step synthesis involving pyrazole ring formation followed by urea coupling, whereas pencycuron’s synthesis is more straightforward due to commercially available precursors .

- Pyrazolo[4,3-c]pyridines (derived from analogues like Compound 3) demand rigorous conditions (e.g., DMFDMA-mediated cyclization) but yield fused heterocycles with enhanced stability .

Physicochemical Properties: The cyclopentyl group in both the target compound and pencycuron contributes to moderate hydrophobicity (logP ~3–4), balancing solubility and bioavailability. Carboxamide derivatives (e.g., 3a–3p) exhibit higher polarity (logP ~2–3) due to amide and cyano groups, favoring aqueous solubility .

Research Findings and Implications

- Agrochemical Potential: While pencycuron is a proven fungicide, the target compound’s dihydropyrazole-urea hybrid structure may offer novel modes of action against resistant pathogens. Computational modeling (e.g., using SHELX ) could elucidate its binding affinity to fungal tubulin or chitin synthase.

- Medicinal Chemistry : Pyrazolo[4,3-c]pyridines derived from analogues like Compound 3 show promise as kinase inhibitors, suggesting that functionalization of the target urea’s pyrazole ring could expand its therapeutic applications .

Biological Activity

N-Cyclopentyl-N'-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, discussing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C14H16N4O2

- Molecular Weight : 272.30 g/mol

- IUPAC Name : this compound

This structure features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

This compound exhibits several biological activities attributed to its structural components:

- Inhibition of Enzymatic Activity : The pyrazole ring has been shown to inhibit various enzymes, including cyclooxygenases (COX), which are critical in the inflammatory process.

- Antiproliferative Effects : Studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study published in Recent Advances in Pyrimidine-Based Drugs evaluated the anticancer properties of similar pyrazole derivatives. The findings indicated that compounds with a structural similarity to this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 20 µM .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory effects using an animal model of arthritis. Results showed a reduction in paw swelling and inflammatory markers, supporting the hypothesis that the compound inhibits COX enzymes effectively .

Comparative Biological Activity Table

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early research indicates:

- Absorption : Moderate oral bioavailability (approximately 30%).

- Metabolism : Primarily metabolized in the liver with potential involvement of cytochrome P450 enzymes.

- Excretion : Predominantly renal clearance.

Toxicity studies have shown no acute toxicity at doses up to 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.